![molecular formula C19H26N6O B6438319 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2548997-31-3](/img/structure/B6438319.png)

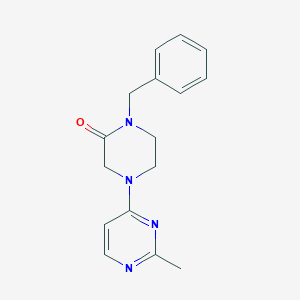

4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridin-4-yl-pyrimidin-2-yl-aminophenyl-amide . It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 5-(3′,4′-dicarboxylphenoxy)-isophthalic acid and 4,4′-bis(pyrid-4-yl)biphenyl were added to water in a Teflon-lined autoclave. The mixture was heated at 413 K for 5 days and then slowly cooled down to room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, metabolism, and cell death .

Mode of Action

The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases affects various biochemical pathways. It disrupts the signal transduction pathways that are crucial for cell growth and proliferation. This disruption can lead to the inhibition of cell division and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

It’s worth noting that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells. By inhibiting tyrosine kinases, the compound disrupts the cell cycle, leading to cell death . This makes it a potential therapeutic agent for diseases characterized by overactive cell division, such as leukemia .

Future Directions

The future directions for this compound could involve further studies on its biological activities, such as its anticancer activity, antibacterial and antifungal activity, and antioxidant activity . Additionally, research could focus on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear and electro-optic activity .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been structurally characterized and found to form infinite H-bonded chains through their amide, amine, and pyrimidine groups .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-[4-methyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-2-4-20-5-3-17/h2-5,14H,6-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNENKGZGQDIPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438245.png)

![5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6438264.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438270.png)

![5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438281.png)

![4-(6-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438285.png)

![4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438297.png)

![4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438308.png)

![N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438311.png)

![3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6438323.png)

![N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438325.png)

![4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6438328.png)

![5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438336.png)

![7-methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6438344.png)